3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide
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Overview
Description
3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with hydroxy, methyl, and oxo groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-2-methyl-6-oxo-1(6H)-pyridine with 5-methyl-2-pyridinecarboxylic acid, followed by amide formation under controlled conditions . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce a secondary alcohol .
Scientific Research Applications
3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share structural similarities and exhibit similar biological activities.
2-hydroxyquinoline: Another related compound with comparable chemical properties and applications.
Uniqueness
3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H17N3O3 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C15H17N3O3/c1-10-3-4-13(16-9-10)17-14(20)5-6-18-11(2)7-12(19)8-15(18)21/h3-4,7-9,19H,5-6H2,1-2H3,(H,16,17,20) |
InChI Key |
AILITIQBJUDRNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C(=CC(=CC2=O)O)C |
Origin of Product |
United States |
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